2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a chloro group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the reaction of a suitable precursor with methoxymethyl chloride in the presence of a base such as potassium carbonate.
Naphthalene core modification: The naphthalene core can be chlorinated using thionyl chloride or another chlorinating agent under controlled conditions.
Coupling reaction: The furan ring is then coupled to the chlorinated naphthalene core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The naphthalene core can be reduced to form dihydronaphthalenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydronaphthalenes and related compounds.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain kinases, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(5-methylfuran-2-yl)naphthalene-1,4-dione
- 2-Chloro-3-(5-(hydroxymethyl)furan-2-yl)naphthalene-1,4-dione
- 2-Chloro-3-(5-(ethoxymethyl)furan-2-yl)naphthalene-1,4-dione
Uniqueness
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione is unique due to the presence of the methoxymethyl group on the furan ring, which can influence its reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
65679-85-8 |
---|---|
Molecular Formula |
C16H11ClO4 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
2-chloro-3-[5-(methoxymethyl)furan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H11ClO4/c1-20-8-9-6-7-12(21-9)13-14(17)16(19)11-5-3-2-4-10(11)15(13)18/h2-7H,8H2,1H3 |
InChI Key |
NPRQPPNHENGNTA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.